molecular formula C16H15F6NO3 B2467137 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 897519-70-9

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B2467137
CAS No.: 897519-70-9
M. Wt: 383.29
InChI Key: SPUOPTCIVFNKFX-UHFFFAOYSA-N
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Description

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclohexane ring through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This acid chloride is reacted with cyclohexylamine to form the desired carbamoyl compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve the overall yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a carbamoyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6NO3/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(25)26/h5-7,11-12H,1-4H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUOPTCIVFNKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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